molecular formula C11H13BO4 B8200200 Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate

Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B8200200
M. Wt: 220.03 g/mol
InChI Key: APSGWMCVRPVUGQ-UHFFFAOYSA-N
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Description

Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C₁₁H₁₃BO₄ and a molecular weight of 220.03 g/mol . This compound is a boronic ester derivative, which is often used in organic synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate involves its ability to form stable boron-carbon bonds. This property makes it a valuable reagent in cross-coupling reactions, where it acts as a nucleophile, attacking electrophilic carbon atoms to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific boronic ester structure, which provides distinct reactivity and stability compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications and research .

Properties

IUPAC Name

methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-14-11(13)9-4-2-5-10(8-9)12-15-6-3-7-16-12/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSGWMCVRPVUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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